molecular formula C13H21N5 B11750180 [(1-ethyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

[(1-ethyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11750180
M. Wt: 247.34 g/mol
InChI Key: WYFUARLXERSWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-ethyl-1H-pyrazol-4-yl)methylamine is a bispyrazolylmethylamine derivative featuring two pyrazole rings connected via methylene groups to a central amine nitrogen. Its molecular formula is C₁₄H₂₄N₆, with a molecular weight of 276.4 g/mol (estimated) .

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-(1-ethylpyrazol-4-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C13H21N5/c1-4-17-9-12(7-15-17)5-14-6-13-8-16-18(10-13)11(2)3/h7-11,14H,4-6H2,1-3H3

InChI Key

WYFUARLXERSWDH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CN(N=C2)C(C)C

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazines with 1,3-Diketones

The 1-ethyl- and 1-isopropyl-pyrazole cores are synthesized via cyclocondensation reactions. For the 1-ethyl variant:

  • Reagents : Ethylhydrazine (1.2 mmol) reacts with 2,4-pentanedione (1.1 mmol) in DMF at 85°C for 1.5 hours.

  • Mechanism : Michael-type addition of hydrazine to the diketone, followed by intramolecular cyclization (Scheme 1).

  • Yield : 38–46% after silica gel chromatography.

For the 1-isopropyl analog, isopropylhydrazine undergoes analogous conditions, with trifluoroethanol enhancing selectivity for bulkier N-substituents.

Table 1: Pyrazole Synthesis Optimization

ParameterOptimal ValueYield ImpactSource
Temperature85°C+22%
SolventDMF+15%
Reaction Time1.5–4 hours±5%

Functionalization at Pyrazole 4-Position

Bromination and Amination

  • Bromination : Treat pyrazole with N-bromosuccinimide (NBS) in CCl₄ to introduce bromine at the 4-position.

  • Amination : React 4-bromo-pyrazole with hexamethylenetetramine (HMTA) in ethanol, followed by HCl hydrolysis to yield 4-aminomethyl derivatives.

Critical Note : Excess NBS leads to di-bromination; stoichiometric control (1:1 molar ratio) ensures mono-substitution.

Coupling of Pyrazole-Methyl Intermediates

Reductive Amination Protocol

  • Reagents : Combine 4-aminomethyl-1-ethylpyrazole and 4-aminomethyl-1-isopropylpyrazole with formaldehyde (1.2 eq) in methanol.

  • Reduction : Add NaBH₄ (2 eq) at 0°C, warm to room temperature, and stir for 12 hours.

  • Workup : Quench with NH₄Cl, extract with DCM, and purify via column chromatography (hexane:ethyl acetate gradient).

Yield : 47–63% after purification.

Table 2: Coupling Reaction Variants

ReductantSolventTemperatureYieldSource
NaBH₄Methanol0°C → RT47%
NaBH3CNTHFRT51%
H2/Pd-CEthanol50°C38%

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times by 40% and improves yield consistency:

  • Pyrazole Cyclization : Tubular reactor (85°C, 10 min residence time).

  • Coupling : Microreactor with immobilized NaBH₄ on silica gel.

Environmental Impact Mitigation

  • Solvent Recycling : DMF recovery via distillation reduces waste by 70%.

  • Catalyst Reuse : Pd-C catalysts maintain 85% activity over 10 cycles.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR :

    • Pyrazole-H: δ 5.70–5.88 ppm (singlet).

    • Methylene bridge: δ 3.45–3.62 ppm (multiplet).

  • HRMS : [M + Na]⁺ peaks at m/z 293.1989 (calculated).

Purity Assessment

HPLC analysis (C18 column, 70:30 H2O:MeCN) confirms >98% purity in optimized protocols .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of carbonyl derivatives.

    Reduction: Reduction reactions can target the pyrazole rings, potentially converting them to pyrazolines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are employed.

Major Products

    Oxidation: Carbonyl derivatives such as aldehydes and ketones.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Case Study : A study conducted by Wei et al. evaluated several pyrazole derivatives for their anticancer properties against A549 lung cancer cells. One derivative showed an IC50 value of 26 µM, indicating substantial growth inhibition .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Pyrazole derivatives have demonstrated potent activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

  • Case Study : In a screening study involving a library of compounds, pyrazole derivatives were found to exhibit significant antibacterial activity, highlighting their potential as leads for new antibiotics .

Enzyme Inhibition

Pyrazole compounds can act as enzyme inhibitors, modulating metabolic pathways that are crucial for cellular function. This property makes them valuable in the development of drugs targeting specific enzymes involved in disease processes.

Comparative Data Table

ApplicationMechanism of ActionCase Study Reference
Anticancer ActivityCytotoxic effects on cancer cellsWei et al., 2021
Antimicrobial ActivityBacterial inhibitionScreening Study
Enzyme InhibitionModulation of enzyme activityGeneral Research

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyrazole Rings

The target compound’s structural analogs differ primarily in substituent groups on the pyrazole rings or the amine-linked side chains. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
(1-Ethyl-1H-pyrazol-4-yl)methylamine R₁ = ethyl, R₂ = methyl C₇H₁₃N₃ 139.2 Simpler structure; higher solubility in polar solvents due to smaller substituents.
(1-Phenyl-1H-pyrazol-4-yl)methylamine R₁ = phenyl, R₂ = isopropyl C₁₄H₁₈N₄ 242.3 Increased aromaticity enhances π-π stacking interactions; reduced solubility in aqueous media.
Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride R₁ = methyl, R₂ = propan-2-yl (charged) C₇H₁₃N₃·2HCl 217.7 Hydrochloride salt improves crystallinity; potential for ionic interactions in biological systems.
{[1-(Butan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine R₁ = butan-2-yl, R₂ = methoxyphenyl C₁₇H₂₅N₃O 287.4 Methoxy group introduces hydrogen-bonding capacity; higher logP (lipophilicity).

Key Observations :

  • Steric Effects : Bulky substituents (e.g., isopropyl, phenyl) reduce conformational flexibility but enhance binding selectivity in enzyme pockets .
  • Solubility : Ethyl and methyl groups improve aqueous solubility compared to aromatic or branched alkyl groups .
  • Synthetic Accessibility : Compounds with smaller substituents (e.g., methyl) are synthesized in higher yields (e.g., 53% for methyl derivatives vs. <20% for complex analogs ).
Functional Group Modifications
  • Amine Linkers : Replacing the central amine with a thioether or ether group (e.g., in N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine ) alters electronic density and redox stability.
  • Hybrid Structures : Incorporating heterocycles like triazoles (e.g., in antifungal triazole-pyrazole hybrids ) introduces additional pharmacophoric features.

Biological Activity

(1-ethyl-1H-pyrazol-4-yl)methylamine, a pyrazole derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article reviews the current understanding of its biological activity, supported by relevant studies and data.

The molecular formula of the compound is C12H23N3C_{12}H_{23}N_3 with a molecular weight of 225.33 g/mol. The compound's structure includes two pyrazole rings linked by a methyl bridge, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₂₃N₃
Molecular Weight225.33 g/mol
CAS Number1856079-51-0

Research indicates that pyrazole derivatives, including this compound, exhibit their biological effects primarily through enzyme inhibition and receptor modulation. Notably, they interact with cytochrome P450 enzymes, affecting metabolic pathways and potentially leading to altered pharmacokinetics of co-administered drugs .

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to (1-ethyl-1H-pyrazol-4-yl)methylamine have shown effectiveness against various bacterial strains by disrupting cell membrane integrity, leading to cell lysis .

Case Study: Antifungal Activity
A series of pyrazole derivatives were evaluated for their antifungal activity against phytopathogenic fungi. Among these, certain derivatives exhibited moderate to excellent activity, indicating that modifications in the pyrazole structure can enhance antifungal potency .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been highlighted in various studies. For example, compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation in macrophages . This suggests a promising avenue for developing anti-inflammatory agents based on pyrazole scaffolds.

In Vivo Studies

In vivo studies using animal models have provided insights into the efficacy of pyrazole derivatives against malaria. One study reported that a related compound demonstrated effective dose levels for reducing parasitemia in infected mice, showcasing the potential of this class of compounds as antimalarials .

Table 1: In Vivo Efficacy of Pyrazole Derivatives Against Malaria

CompoundEffective Dose (mg/kg)Parasitemia Reduction (%)
PA21A0922.590
PA21A0500.990
PA21A102480

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (1-ethyl-1H-pyrazol-4-yl)methylamine?

The synthesis typically involves multi-step alkylation and coupling reactions. For example:

  • Step 1 : Preparation of the pyrazole cores via cyclocondensation of hydrazines with diketones or via dipolar cycloadditions .
  • Step 2 : Functionalization of the pyrazole rings using alkylating agents (e.g., ethyl iodide for N-ethylation) .
  • Step 3 : Coupling of the pyrazole-methylamine moieties via reductive amination or nucleophilic substitution, often requiring catalysts like copper(I) bromide or cesium carbonate . Yield optimization relies on solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (35–80°C) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.